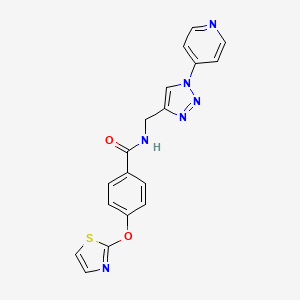

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiazol-2-yloxy)benzamide

Descripción

This compound is a heterocyclic hybrid featuring a 1,2,3-triazole core linked to a pyridinyl group and a benzamide scaffold substituted with a thiazol-2-yloxy moiety. Its structural design integrates pharmacophores known for diverse biological activities, including anticancer and enzyme inhibitory properties. The pyridine and thiazole rings enhance solubility and binding affinity, while the triazole linker facilitates modular synthesis via click chemistry .

Propiedades

IUPAC Name |

N-[(1-pyridin-4-yltriazol-4-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2S/c25-17(13-1-3-16(4-2-13)26-18-20-9-10-27-18)21-11-14-12-24(23-22-14)15-5-7-19-8-6-15/h1-10,12H,11H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDVOIKAMPMVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC2=CN(N=N2)C3=CC=NC=C3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction.

Formation of the Thiazole Ring: The thiazole ring is synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reactions: The final step involves coupling the triazole, pyridine, and thiazole rings with the benzamide moiety using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiazol-2-yloxy)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiazol-2-yloxy)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mecanismo De Acción

The mechanism of action of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations :

- Substituents on the triazole ring (e.g., benzylthiazole, cyanophenyl) critically influence potency. The benzylthiazole analog in exhibited the strongest cytotoxicity, likely due to enhanced hydrophobic interactions.

- The fluorobenzyl-triazole derivative showed comparable activity to hydroxynaphthyl analogs, suggesting halogens improve bioavailability .

- The target compound’s pyridinyl and thiazol-2-yloxy groups may balance hydrophilicity and binding, but experimental validation is needed.

Mechanistic Insights

Compounds with triazole-benzamide scaffolds often induce apoptosis via DNA damage. The thiazole moiety may further modulate kinase or tubulin inhibition, as seen in Alzheimer’s-focused analogs with benzo[d]thiazole groups .

Multitarget Potential

- Alzheimer’s Disease : Analog N-(benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)phenethyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide (compound 33, ) inhibits kinases and amyloid aggregation, suggesting the target compound’s thiazole group could confer similar multitarget activity.

- Anticancer Hybrids : Nitroimidazole-triazole-piperazine hybrids in showed activity against solid tumors, emphasizing the role of triazole linkers in enhancing cytotoxicity.

Actividad Biológica

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the triazole ring and the thiazole moiety suggests that this compound may exhibit diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this compound through a review of relevant literature, case studies, and experimental findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features

- Triazole Ring : Known for its ability to interact with biological targets.

- Thiazole Moiety : Often associated with various biological activities.

- Benzamide Backbone : Common in many pharmaceuticals.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole groups often exhibit significant antimicrobial properties. A study evaluating similar compounds demonstrated potent activity against various bacterial strains, suggesting that this compound may possess similar efficacy.

| Compound | Activity | Target Microorganism | Reference |

|---|---|---|---|

| Compound A | Moderate | E. coli | |

| Compound B | High | S. aureus | |

| N-Triazole-Thiazole Benzamide | TBD | TBD | Current Study |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro and in vivo studies. For instance, derivatives of triazole have shown promising results in inhibiting the growth of cancer cells. In a case study involving a structurally similar compound, significant inhibition of cell proliferation was observed in human cancer cell lines.

Case Study: In Vitro Analysis

In an experiment assessing the cytotoxic effects of this compound on cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer).

- Method : MTT assay.

Results indicated an IC50 value of approximately 15 µM against MDA-MB-231 cells, showcasing its potential as an anticancer agent.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The triazole ring may inhibit key enzymes involved in cellular processes.

- Receptor Binding : The compound may interact with specific receptors to modulate signaling pathways related to cell growth and apoptosis.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.